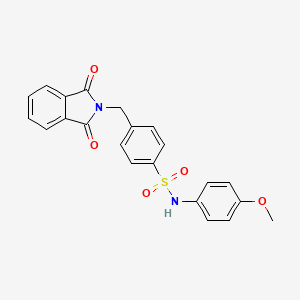

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide

Description

4-((1,3-Dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a phthalimide (1,3-dioxoisoindolin-2-yl) group linked via a methylene bridge to the sulfonamide-bearing benzene ring. The N-substituent is a 4-methoxyphenyl group, which introduces electron-donating properties. This compound has been synthesized via refluxing 4-phthalimidobenzenesulfonyl chloride with 4-methoxyaniline in acetone, yielding 48% after recrystallization .

Properties

IUPAC Name |

4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5S/c1-29-17-10-8-16(9-11-17)23-30(27,28)18-12-6-15(7-13-18)14-24-21(25)19-4-2-3-5-20(19)22(24)26/h2-13,23H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWKHNSEYCYCHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Phthalimide Intermediate: The initial step often involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.

Alkylation: The phthalimide is then alkylated using a suitable alkylating agent, such as benzyl chloride, to introduce the benzylic group.

Sulfonamide Formation: The final step involves the reaction of the alkylated phthalimide with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide is studied for its potential as an enzyme inhibitor. Its sulfonamide group can interact with enzyme active sites, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory agent, given its structural similarity to other known pharmaceuticals. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the aromatic rings can participate in π-π interactions, further stabilizing the compound within the target site.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological and Functional Comparisons

Antimicrobial and Antiviral Activity

- Analogs with halogenated aryl groups (e.g., 4-chlorobenzoyl in 11 and 18 from ) exhibit potent antimicrobial activity, attributed to electron-withdrawing groups enhancing membrane penetration .

Enzyme Inhibition

- The target compound was synthesized as part of a cholinesterase inhibitor study for Alzheimer’s disease . Analogous sulfonamides in show IC50 values in the micromolar range (15.6–26.8 mmol L⁻¹) against cancer cell lines, highlighting substituent-dependent bioactivity .

Structural Influences on Activity

Physicochemical Properties

Biological Activity

The compound 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its mechanisms of action and therapeutic potential.

Synthesis and Characterization

The synthesis of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide typically involves several key steps:

- Formation of the Phthalimide Intermediate : This is achieved by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.

- Attachment of the Methoxyphenyl Group : The methoxyphenyl moiety is introduced through a Friedel-Crafts alkylation reaction using toluene and a catalyst such as aluminum chloride.

- Sulfonamide Formation : The final step involves the reaction of the phthalimide intermediate with a sulfonyl chloride derivative in the presence of a base like pyridine.

The compound's structure has been confirmed through various spectroscopic methods, including NMR and IR spectroscopy, which indicate characteristic functional groups associated with its biological activity .

Antimicrobial Activity

Research indicates that derivatives containing the isoindoline structure exhibit significant antimicrobial properties. For instance, compounds similar to 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide have shown effectiveness against various bacterial strains by inhibiting bacterial enzymes .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation .

Anticancer Potential

Several studies have highlighted the anticancer potential of related compounds. The mechanism of action may involve inducing apoptosis in cancer cells by targeting key signaling pathways. For example, molecular docking studies suggest that these compounds can interact effectively with carbonic anhydrase II, a target implicated in tumor growth and metastasis .

Case Studies and Research Findings

The biological activity of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory processes.

- Receptor Modulation : It could interact with receptors that play critical roles in inflammation and cancer progression.

- Induction of Apoptosis : The compound might trigger programmed cell death in malignant cells through various signaling pathways.

Q & A

Q. What are the key synthetic routes for 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the benzenesulfonamide core. For example:

- Step 1 : Coupling of 4-methoxyaniline to benzenesulfonyl chloride to form N-(4-methoxyphenyl)benzenesulfonamide .

- Step 2 : Introduction of the 1,3-dioxoisoindolin-2-ylmethyl group via nucleophilic substitution or condensation reactions, often using phthalic anhydride derivatives . Optimization focuses on solvent choice (e.g., DMF or dichloromethane), temperature control (60–100°C), and catalysts (e.g., triethylamine) to improve yield (typically 60–85%) and purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and methylene linkages .

- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., m/z ~424 for [M+H]⁺) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in related sulfonamide structures .

Q. What are the preliminary biological screening protocols for this compound?

Initial screens often include:

- In vitro antibacterial assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .

- Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .

- Enzyme inhibition studies : Targeting COX-2 or carbonic anhydrase isoforms due to the sulfonamide moiety .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

Discrepancies may arise from variations in:

- Purity : HPLC or TLC monitoring ensures >95% purity, as impurities can skew bioactivity .

- Assay conditions : Standardize protocols (e.g., pH, serum content) to minimize variability .

- Structural analogs : Compare activity with derivatives lacking the dioxoisoindolinyl group to isolate pharmacophores .

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR)?

Use a split-plot design :

- Variables : Vary substituents (e.g., methoxy vs. ethoxy groups) or linker lengths.

- Assays : Parallel testing against enzymatic (e.g., COX-2) and cellular (e.g., apoptosis) targets.

- Data Analysis : Multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity .

Q. How can computational methods enhance the understanding of this compound’s mechanism?

- Docking Studies : Predict binding modes with targets like COX-2 (PDB ID: 5KIR) to identify key interactions (e.g., sulfonamide-oxygen hydrogen bonds) .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

- QSAR Models : Develop predictive models using descriptors like logP and polar surface area .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective reductions .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety profiles .

- Process Analytical Technology (PAT) : Real-time FTIR monitoring to control intermediate formation .

Methodological Considerations

Q. How should researchers validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24h, followed by HPLC analysis .

- Plasma Stability Assays : Incubate with human plasma (37°C, 1h) and quantify degradation via LC-MS .

Q. What are best practices for resolving crystallographic data for this sulfonamide?

- Crystallization : Use slow evaporation in ethanol/water (7:3) to obtain single crystals .

- Data Collection : High-resolution synchrotron X-ray sources (λ = 0.710–0.980 Å) for accurate bond-length measurements .

- Refinement : SHELXL software with anisotropic displacement parameters for non-H atoms .

Data Interpretation Tables

| Parameter | Typical Range | Impact on Research |

|---|---|---|

| Reaction Yield | 60–85% | Affects scalability and cost-efficiency |

| MIC (Antibacterial) | 2–32 µg/mL | Guides lead optimization |

| IC₅₀ (Anticancer) | 10–50 µM | Prioritizes in vivo testing |

| LogP | 2.5–3.8 | Predicts membrane permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.